Cas no 2248361-51-3 (Tert-butyl 2-amino-3-fluoro-6-methylbenzoate)

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate is a fluorinated benzoate ester derivative with a tert-butyl ester group and an amino substituent at the ortho position relative to the fluoro and methyl groups. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring fluorinated aromatic frameworks. The tert-butyl ester group enhances stability and solubility, while the amino functionality allows for further derivatization. The presence of fluorine and methyl groups influences electronic and steric properties, making it valuable for structure-activity studies. Its well-defined reactivity profile ensures consistent performance in coupling and functionalization reactions.
Tert-butyl 2-amino-3-fluoro-6-methylbenzoate structure
2248361-51-3 structure
Product name:Tert-butyl 2-amino-3-fluoro-6-methylbenzoate
CAS No:2248361-51-3
MF:C12H16FNO2
Molecular Weight:225.259346961975
CID:6129011
PubChem ID:137940910

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Tert-butyl 2-amino-3-fluoro-6-methylbenzoate
    • 2248361-51-3
    • EN300-6508374
    • インチ: 1S/C12H16FNO2/c1-7-5-6-8(13)10(14)9(7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
    • InChIKey: HROWMCVQRRTURD-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C)=C(C=1N)C(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 225.11650692g/mol
  • 同位素质量: 225.11650692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 262
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 52.3Ų

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6508374-0.1g
tert-butyl 2-amino-3-fluoro-6-methylbenzoate
2248361-51-3 95.0%
0.1g
$476.0 2025-03-14
Enamine
EN300-6508374-0.05g
tert-butyl 2-amino-3-fluoro-6-methylbenzoate
2248361-51-3 95.0%
0.05g
$455.0 2025-03-14
Enamine
EN300-6508374-2.5g
tert-butyl 2-amino-3-fluoro-6-methylbenzoate
2248361-51-3 95.0%
2.5g
$1063.0 2025-03-14
Enamine
EN300-6508374-10.0g
tert-butyl 2-amino-3-fluoro-6-methylbenzoate
2248361-51-3 95.0%
10.0g
$2331.0 2025-03-14
Enamine
EN300-6508374-1.0g
tert-butyl 2-amino-3-fluoro-6-methylbenzoate
2248361-51-3 95.0%
1.0g
$541.0 2025-03-14
Enamine
EN300-6508374-0.25g
tert-butyl 2-amino-3-fluoro-6-methylbenzoate
2248361-51-3 95.0%
0.25g
$498.0 2025-03-14
Enamine
EN300-6508374-0.5g
tert-butyl 2-amino-3-fluoro-6-methylbenzoate
2248361-51-3 95.0%
0.5g
$520.0 2025-03-14
Enamine
EN300-6508374-5.0g
tert-butyl 2-amino-3-fluoro-6-methylbenzoate
2248361-51-3 95.0%
5.0g
$1572.0 2025-03-14

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate 関連文献

Tert-butyl 2-amino-3-fluoro-6-methylbenzoateに関する追加情報

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate (CAS No. 2248361-51-3): An Overview of a Promising Compound in Medicinal Chemistry

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate (CAS No. 2248361-51-3) is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is characterized by its tert-butyl ester group, an amino functionality, a fluorine atom, and a methyl substituent, all of which contribute to its distinct chemical behavior and biological activity.

The synthesis of Tert-butyl 2-amino-3-fluoro-6-methylbenzoate typically involves multi-step reactions, including the formation of the tert-butyl ester, introduction of the amino group, and selective fluorination. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it increasingly accessible for research and development purposes.

In terms of its chemical structure, the presence of the tert-butyl ester group imparts stability to the molecule, while the amino functionality provides a reactive site for further derivatization. The fluorine atom introduces unique electronic and steric effects, which can significantly influence the compound's interactions with biological targets. The methyl substituent adds additional steric bulk and can affect the compound's solubility and metabolic stability.

One of the key areas of interest for Tert-butyl 2-amino-3-fluoro-6-methylbenzoate is its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in disease pathways. For instance, recent research has demonstrated that Tert-butyl 2-amino-3-fluoro-6-methylbenzoate can selectively inhibit certain kinases, which are crucial enzymes in signal transduction pathways implicated in cancer and inflammatory diseases.

Moreover, the compound's ability to modulate G protein-coupled receptors (GPCRs) has also been explored. GPCRs are a large family of membrane receptors that play critical roles in cellular signaling and are important targets for many therapeutic agents. Preliminary studies suggest that Tert-butyl 2-amino-3-fluoro-6-methylbenzoate can act as an agonist or antagonist at specific GPCRs, opening up new avenues for drug development in areas such as neurodegenerative disorders and metabolic diseases.

The pharmacokinetic properties of Tert-butyl 2-amino-3-fluoro-6-methylbenzoate have also been investigated to assess its suitability as a drug candidate. In vitro studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good solubility in both aqueous and organic solvents, which facilitates its delivery to target tissues. Additionally, the compound shows low toxicity in initial toxicity screens, suggesting a favorable safety profile.

To further evaluate the therapeutic potential of Tert-butyl 2-amino-3-fluoro-6-methylbenzoate, several preclinical studies have been conducted using animal models. These studies have demonstrated that the compound can effectively reduce tumor growth in xenograft models of cancer and ameliorate symptoms in models of inflammatory diseases. The results from these studies provide strong evidence for the compound's efficacy and support its advancement into clinical trials.

In conclusion, Tert-butyl 2-amino-3-fluoro-6-methylbenzoate (CAS No. 2248361-51-3) is a promising compound with a unique chemical structure that offers significant potential for therapeutic applications. Its ability to modulate key biological targets and favorable pharmacokinetic properties make it an attractive candidate for drug development. Ongoing research continues to explore its full range of biological activities and optimize its properties for clinical use.

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